5-Amino-3-chloropicolinonitrile

Lipophilicity Medicinal Chemistry ADME Prediction

Sourcing a reliable aminopicolinonitrile building block with consistent isomeric purity is critical for reproducible SAR campaigns. 5-Amino-3-chloropicolinonitrile (CAS 488713-31-1) addresses this need with a defined 3-chloro-5-amino substitution pattern validated in patent WO 2004/050637 A2 for crop protection synthesis. - Optimized LogP (0.83) and aqueous solubility (2.6 mg/mL) facilitate in vitro assay preparation with reduced DMSO artifacts. - The chloro substituent enables diverse cross-coupling and nucleophilic displacement while maintaining synthetic tractability-unlike bromo or fluoro analogs. - Supplied with full QC documentation (NMR, HPLC) ensuring isomeric integrity for medicinal chemistry workflows.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 488713-31-1
Cat. No. B1291315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-chloropicolinonitrile
CAS488713-31-1
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)C#N)N
InChIInChI=1S/C6H4ClN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2
InChIKeyGDIBYDQLRIRVCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-chloropicolinonitrile: Building Block for Drug and Agrochemical Discovery


5-Amino-3-chloropicolinonitrile (CAS 488713-31-1) is a heterocyclic picolinonitrile derivative bearing an amino group at the 5-position and a chloro substituent at the 3-position of the pyridine ring. With a molecular formula of C₆H₄ClN₃ and a molecular weight of 153.57 g/mol, this compound serves as a versatile synthetic intermediate in the construction of bioactive molecules, particularly in kinase inhibitor and pesticide discovery programs . Its orthogonal functional groups—the reactive nitrile, nucleophilic amino, and halogen handle—enable diverse downstream transformations, making it a strategic building block in modern medicinal chemistry workflows .

Workflow Heterocyclic building block for kinase inhibitor and pesticide discovery
Selection Orthogonal handles (amino, chloro, nitrile) for diverse transformations
Use Context Strategic intermediate in hit-to-lead and library synthesis programs

Generic Substitution Risks for 5-Amino-3-chloropicolinonitrile


Although several aminopicolinonitriles share the same elemental composition and molecular weight, their physicochemical and reactivity profiles diverge markedly due to subtle differences in substitution pattern and halogen identity. Positional isomerism (e.g., 3‑amino‑5‑chloro vs. 5‑amino‑3‑chloro) alters both lipophilicity and hydrogen‑bonding capabilities, which directly impacts synthetic accessibility, metabolic stability, and target binding in downstream applications . Similarly, halogen exchange (Cl → F or Br) modulates electronic effects and steric bulk, leading to non‑interchangeable biological outcomes. The following quantitative evidence demonstrates that 5‑amino‑3‑chloropicolinonitrile occupies a distinct property space, and procurement of exact structural matches is essential for maintaining experimental fidelity.

Positional Isomerism 3-Amino-5-chloro isomer shifts LogP and hydrogen bonding, potentially altering synthetic accessibility and target binding.
Halogen Exchange Fluoro or bromo substitution modulates electronic effects and steric bulk, leading to non-interchangeable biological outcomes.
Structural Fidelity Exact 5-amino-3-chloro substitution pattern is required to maintain experimental reproducibility across synthetic routes.

5-Amino-3-chloropicolinonitrile: Quantitative Comparison with Analogs


Lipophilicity (LogP) Differentiation from Analogs

The consensus LogP (octanol-water partition coefficient) of 5-amino-3-chloropicolinonitrile is 0.83, placing it in a moderately lipophilic range favorable for both membrane permeability and aqueous solubility . In contrast, its positional isomer 3-amino-5-chloropicolinonitrile (CAS 408538-29-4) has a higher LogP of 1.18888 , while the 3‑fluoro analog 5‑amino‑3‑fluoropicolinonitrile (CAS 573763-07-2) is less lipophilic with a LogP of 0.67458 . This ~0.36 log unit difference relative to the positional isomer and ~0.15 log unit difference relative to the fluoro analog translates to a meaningful shift in predicted permeability and distribution behavior.

Lipophilicity (LogP)
Head-to-head
Target LogP 0.83 vs 1.19 (3-amino-5-chloro) & 0.67 (3-fluoro)
Balanced lipophilicity may support permeability and solubility
In silico consensus prediction
Lipophilicity Medicinal Chemistry ADME Prediction

Aqueous Solubility for In Vitro Assays

The predicted aqueous solubility of 5‑amino‑3‑chloropicolinonitrile is 2.6 mg/mL (0.0169 mol/L), as calculated by the ESOL topological method . This value classifies the compound as 'very soluble' on the Log S scale, a property that facilitates dissolution in aqueous buffers commonly used in biochemical and cell‑based assays [1]. While direct experimental solubility data for the closest analogs are not publicly reported, the presence of the polar nitrile and amino groups, combined with the moderate LogP, suggests that 5‑amino‑3‑chloropicolinonitrile may exhibit superior handling characteristics in aqueous media compared to more lipophilic bromo or chloro‑positional analogs .

Aqueous Solubility
Class-level
Predicted 2.6 mg/mL (very soluble)
May facilitate aqueous buffer preparation for assays
ESOL prediction; experimental data absent
Aqueous Solubility Preformulation In Vitro Pharmacology

Quality Control and Analytical Documentation

Commercial batches of 5‑amino‑3‑chloropicolinonitrile are offered with a standard purity of 97% and include batch‑specific certificates of analysis (CoA) containing NMR, HPLC, and GC data . This level of quality control documentation exceeds the typical offering for several close analogs. For instance, 3‑amino‑5‑chloropicolinonitrile is available at 98% purity (GC) with similar CoA support , while 5‑amino‑3‑bromopicolinonitrile is offered at 98% purity but with more variable analytical reporting . The consistent 97% purity and thorough analytical package for 5‑amino‑3‑chloropicolinonitrile reduce the risk of trace impurities confounding biological results and streamline downstream synthetic applications.

QC & Analytical Support
Head-to-head
97% purity; CoA includes NMR, HPLC, GC
Rigorous QC supports batch reproducibility
Vendor specifications, 2026
Chemical Purity Quality Control Reproducibility

Patented Agrochemical Intermediate

The compound is explicitly disclosed as a synthetic intermediate in International Patent WO 2004/050637 A2, which describes processes for preparing pesticidal pyrazole derivatives . In this context, 5‑amino‑3‑chloropicolinonitrile serves as a precursor for further functionalization to yield active crop protection agents. While other aminopicolinonitriles may also find use in patents, the specific inclusion of 5‑amino‑3‑chloropicolinonitrile in this publication provides a validated, citable precedent for its utility in industrial‑scale agrochemical synthesis [1].

Patent-Documented Intermediate
Supporting evidence
Cited in WO 2004/050637 A2 (pp. 66-67)
Provides citable precedent for agrochemical process development
International patent publication, 2004
Agrochemical Intermediates Patent Chemistry Process Development

5-Amino-3-chloropicolinonitrile Application Scenarios


Hit-to-Lead Optimization with Balanced Lipophilicity

When designing kinase inhibitor or GPCR modulator libraries, medicinal chemists can leverage the intermediate LogP of 5‑amino‑3‑chloropicolinonitrile (0.83) to maintain favorable permeability while avoiding excessive lipophilicity that often leads to off‑target promiscuity and poor solubility . Compared to the more lipophilic 3‑amino‑5‑chloro positional isomer (LogP 1.19) , the target compound may yield analogs with improved in vitro ADME profiles, making it a preferred core for early‑stage lead optimization.

Aqueous Solubility for In Vitro Pharmacology

For biochemical assays (e.g., fluorescence polarization, SPR, or cell‑based screening) where DMSO concentrations must be minimized, the predicted aqueous solubility of 2.6 mg/mL offers a practical advantage. Researchers can prepare stock solutions in aqueous buffers more readily than with many bromo or higher‑LogP chloro analogs, reducing solvent‑induced artifacts and improving assay robustness.

Agrochemical Process Development and Scale-Up

The explicit disclosure of 5‑amino‑3‑chloropicolinonitrile as an intermediate in WO 2004/050637 A2 provides a validated starting point for developing scalable synthetic routes to crop protection agents. Procurement of this specific isomer, with accompanying QC documentation (NMR, HPLC, GC) , ensures that process chemists work with a well‑characterized building block, mitigating the risk of unexpected side reactions that could arise from isomeric impurities.

Halogen-Dependent SAR Exploration

In SAR campaigns, the chloro substituent at the 3‑position imparts distinct electronic and steric properties compared to fluoro or bromo analogs. The moderate size and electronegativity of chlorine can enhance target binding through halogen bonding while maintaining synthetic tractability. Researchers conducting parallel synthesis of halogen series should source 5‑amino‑3‑chloropicolinonitrile as the chloro reference point, as the bromo analog (MW 198.02) and fluoro analog (MW 137.11) exhibit significantly different molecular weights and reactivity profiles [1].

Application
Selection Property
Validation Focus
Lead optimization (kinase/GPCR targets)
Moderate lipophilicity for balanced permeability and solubility
In vitro ADME profile and off-target promiscuity review
Biochemical and cell-based screening assays
High predicted aqueous solubility
Minimization of DMSO-induced artifacts
Agrochemical process development
Documented intermediate with QC support
Scalable synthesis and impurity control
Halogen-dependent SAR exploration
Chloro substituent electronic/steric profile
Halogen bonding and reactivity in parallel synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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